N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have been found to possess anti-inflammatory activity . They inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
Indazole derivatives have been found to affect various biochemical pathways related to inflammation and cancer . For instance, they can inhibit the production of inflammatory mediators such as PGE2, TNF-α, and MMP-13 .
Result of Action
Indazole derivatives have been found to exhibit anti-inflammatory activity, suggesting that they may reduce inflammation at the molecular and cellular levels .
Preparation Methods
The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts .
Chemical Reactions Analysis
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclopentanecarboxamide can be compared with other indazole derivatives such as:
1H-indazole-3-carboxamide: Known for its anti-inflammatory and anticancer activities.
1-methyl-1H-indazole-3-carboxamide: Exhibits antimicrobial properties.
1-phenyl-1H-indazole-3-carboxamide: Studied for its potential as an antiviral agent.
These compounds share a similar indazole core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-18-14-9-5-4-8-12(14)13(17-18)10-16-15(19)11-6-2-3-7-11/h11H,2-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXYJJCHBNMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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